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Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 3-ethoxypentane (CAS No: 36749-13-0), a dialkyl ether. This document
consolidates critical data including its physicochemical characteristics, spectroscopic profiles,
and key chemical reactivity. A detailed, representative experimental protocol for its synthesis
via the Williamson ether synthesis is provided. All quantitative data are presented in structured
tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of
the synthetic pathway to facilitate a deeper understanding of its preparation.

Introduction

3-Ethoxypentane, also known as diethyl carbinol ethyl ether, is a simple, branched-chain
ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to
two alkyl or aryl groups. Due to the relative stability of the ether linkage, they are often utilized
as solvents in organic reactions. However, their structure also allows for specific chemical
transformations, making them useful intermediates in organic synthesis. This guide aims to
provide a detailed repository of the core chemical properties of 3-ethoxypentane for
professionals in research and development.

Physicochemical Properties
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The fundamental physical and chemical properties of 3-ethoxypentane are summarized below.

These properties are essential for its handling, application in reactions, and purification.

Table 1: General and Physicochemical Properties of 3-

Ethoxypentane

Property Value Source(s)
IUPAC Name 3-ethoxypentane [1]
CAS Number 36749-13-0 [1]
Molecular Formula C7H160 [1112]
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid (presumed) N/A
Boiling Point 109 °C at 760 mmHg [2][3]
Melting Point -95.35 °C (estimate) [3]
Density 0.77 g/lcm?3 [2]
Refractive Index 1.395 [2][3]
Flash Point 9°C [2]

Vapor Pressure

29.6 mmHg at 25 °C

[2]

LogP (XLogP3) 2.3 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

ydrog p 1 [1]

Count

Synthesis of 3-Ethoxypentane

The most common and direct method for the synthesis of 3-ethoxypentane is the Williamson

ether synthesis. This reaction involves the nucleophilic substitution (Sn2) of an alkyl halide by

an alkoxide. For the preparation of 3-ethoxypentane, two primary routes are theoretically
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possible. However, the route involving a primary alkyl halide is strongly preferred to avoid the
competing E2 elimination reaction that can occur with secondary alkyl halides.

» Route A (Preferred): Sodium ethoxide reacts with 3-bromopentane.
e Route B (Less Favorable): Sodium 3-pentoxide reacts with bromoethane.

The following diagram illustrates the preferred synthetic workflow.
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Y Y Y
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(Distillation)
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Click to download full resolution via product page

Caption: Workflow for the Williamson Ether Synthesis of 3-Ethoxypentane.
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Representative Experimental Protocol

The following is a representative protocol based on general Williamson ether synthesis
procedures, as a specific published protocol for 3-ethoxypentane was not found.[4][5]

Materials:

o Ethanol (anhydrous)

e Sodium hydride (NaH), 60% dispersion in mineral olil

e 3-Bromopentane

e Anhydrous diethyl ether or Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution
o Saturated aqueous sodium chloride (brine) solution

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

o Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a
magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (1.2
equivalents) dissolved in anhydrous THF.

o Under a nitrogen atmosphere, carefully add sodium hydride (1.2 equivalents) portion-wise at
0 °C. The mixture is stirred and allowed to warm to room temperature until the evolution of
hydrogen gas ceases (approx. 1 hour), indicating the formation of sodium ethoxide.

e Sn2 Reaction: The reaction mixture is cooled back to 0 °C, and 3-bromopentane (1.0
equivalent) is added dropwise via a syringe.

e The reaction mixture is then heated to reflux and maintained for 6-12 hours. The reaction
progress can be monitored by thin-layer chromatography (TLC) or gas chromatography
(GO).
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o Workup: After the reaction is complete, the mixture is cooled to room temperature and
guenched by the slow addition of saturated aqueous NH4Cl solution.

e The aqueous layer is extracted three times with diethyl ether. The combined organic layers
are washed with water and then with brine.

 Purification: The organic layer is dried over anhydrous MgSOQea, filtered, and the solvent is
removed under reduced pressure using a rotary evaporator.

e The crude product is purified by fractional distillation to yield pure 3-ethoxypentane.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 3-
ethoxypentane.

Mass Spectrometry

The electron ionization mass spectrum of 3-ethoxypentane is characterized by fragmentation
patterns typical for ethers, primarily a-cleavage (cleavage of a C-C bond adjacent to the
oxygen) and C-O bond cleavage.

Table 2: Major Mass Spectrometry Fragments for 3-Ethoxypentane

. . Proposed Fragmentation
miz Relative Intensity
Fragment lon Pathway
116 Low [C7H160]* Molecular lon (M*)

a-cleavage: Loss of
87 High [CsH110]* an ethyl radical
(*CH2CHs) from M+

a-cleavage: Loss of a
propyl radical
(*CH2CH2CHs) from
M+

59 Base Peak [CsH70O]"
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| 55 | Medium | [CaH7]* | Secondary fragmentation, e.g., loss of methanol from m/z 87 |

Data derived from PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of an ether is dominated by the C-O stretching vibration. The absence of O-H
(ca. 3300 cm~1) and C=0 (ca. 1715 cm~1) bands is also characteristic.

Table 3: Predicted Infrared Absorption Bands for 3-Ethoxypentane

Wavenumber (cm~12) Vibration Type Functional Group
2965-2850 C-H stretch Alkane (CHs, CHz, CH)
1465-1450 C-H bend (scissoring) CH2

1380-1370 C-H bend (rocking) CHs

| ~1100 | C-O stretch | Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. Due to the symmetry of 3-ethoxypentane, the number of unique signals is

reduced.

Table 4: Predicted *H NMR Spectral Data for 3-Ethoxypentane (in CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.40 Quartet (q) 2H -O-CH2-CHs3
~3.25 Quintet (quin) 1H -CH(CH2CH3)2
~1.50 Multiplet (m) 4H -CH(CH2CHs)2
~1.15 Triplet (t) 3H -O-CH2-CHs
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| ~0.88 | Triplet (t) | 6H | -CH(CH2CHs)2 |

Table 5: Predicted 3C NMR Spectral Data for 3-Ethoxypentane (in CDCls)

Chemical Shift (0, ppm) Assignment
~80.5 CH(CH2CH:s)2
~63.5 -O-CH2-CHs
~26.0 -CH(CH2CHs)2
~15.5 -O-CH2-CHs

~10.0 | -CH(CH2CHs)2 |

Chemical Reactivity

Ethers are generally unreactive towards bases, nucleophiles, and mild oxidizing/reducing
agents. The primary reaction of significance for dialkyl ethers like 3-ethoxypentane is cleavage
under strongly acidic conditions.

Acid-Catalyzed Cleavage

3-Ethoxypentane can be cleaved by strong acids, such as hydrobromic acid (HBr) or
hydroiodic acid (HI), via a nucleophilic substitution mechanism. The reaction proceeds in two
main steps:

» Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid to form a
good leaving group (an alcohol).

e Nucleophilic Attack: A halide ion (Br~ or 17) attacks one of the adjacent carbon atoms,
displacing the alcohol.

For an unsymmetrical ether like 3-ethoxypentane, the reaction can proceed via an Snl or Sn2
mechanism depending on the substitution of the carbon atoms adjacent to the oxygen. Since
both are secondary, a mixture of products is possible, though attack at the less sterically
hindered ethyl group might be slightly favored under Sn2 conditions. With an excess of acid
and heat, the alcohol formed can be further converted to an alkyl halide.
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General Reaction Scheme: CH3zCH2-O-CH(CH2CHs)2 + 2 HBr — CHsCH2Br + Br-
CH(CH2CH3s)2 + H20

Safety and Handling

3-Ethoxypentane is a flammable liquid with a low flash point.[2] It should be handled in a well-
ventilated area, away from ignition sources. Standard personal protective equipment, including
safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult
the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide has compiled the essential chemical properties of 3-ethoxypentane,
presenting them in a manner accessible to researchers, scientists, and professionals in drug
development. The provided data on its physicochemical properties, detailed synthesis protocol,
spectroscopic signatures, and chemical reactivity serve as a foundational resource for its
application in a laboratory or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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